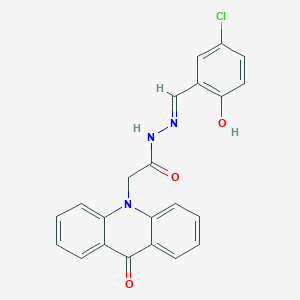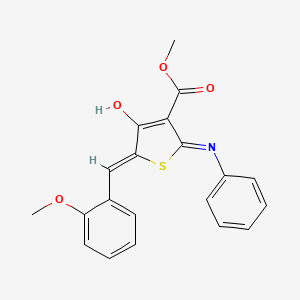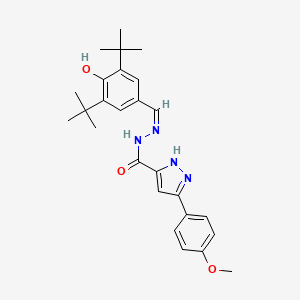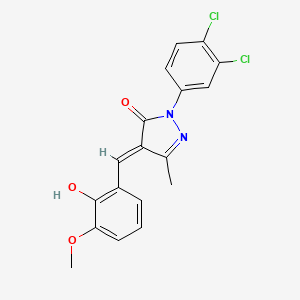
N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide
Overview
Description
N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide, also known as CA-4 or Combretastatin A-4, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent. This compound has been found to have a unique mechanism of action that targets the microtubules within cancer cells, leading to cell death.
Mechanism of Action
The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide involves the disruption of microtubules within cancer cells. Microtubules are essential for cell division, and this compound binds to the tubulin protein, which is a component of microtubules. This binding leads to the destabilization of microtubules, which prevents cell division and leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and prevent the formation of new blood vessels. In addition, this compound has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide in lab experiments is its specificity for cancer cells. This compound has been found to be effective against a variety of cancer cell lines, while having minimal effects on normal cells. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires expertise in organic chemistry. In addition, the use of this compound in animal studies may be limited due to its poor solubility and bioavailability.
Future Directions
There are several future directions for research on N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide. One area of interest is the development of analogs of this compound that may have improved solubility and bioavailability. Another area of research is the combination of this compound with other anti-cancer agents to improve its efficacy. In addition, the use of this compound in combination with radiation therapy or immunotherapy may be beneficial in the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent. This compound has a unique mechanism of action that targets the microtubules within cancer cells, leading to cell death. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound, including the development of analogs and the use of this compound in combination with other anti-cancer agents.
Scientific Research Applications
N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide has been extensively studied for its potential as an anti-cancer agent. It has been found to have a unique mechanism of action that targets the microtubules within cancer cells, leading to cell death. This compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been found to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Properties
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-15-9-10-20(27)14(11-15)12-24-25-21(28)13-26-18-7-3-1-5-16(18)22(29)17-6-2-4-8-19(17)26/h1-12,27H,13H2,(H,25,28)/b24-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIYVNMTFKLRFF-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=C(C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=C(C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-({4-[(4-chlorobenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724084.png)

![(2-{[4-(carboxymethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3724094.png)
![[2-({4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724108.png)
![2-{2-[(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B3724113.png)
![[2-({[5-(4-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724121.png)

![N-(3,4-dimethylphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B3724133.png)

![4-bromo-2-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3724154.png)
![N-(1-{[2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3724160.png)


![4'-[(4-hydroxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3724200.png)
